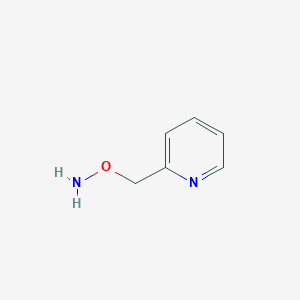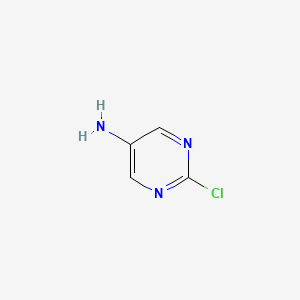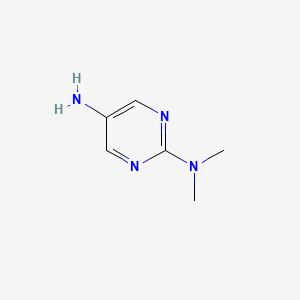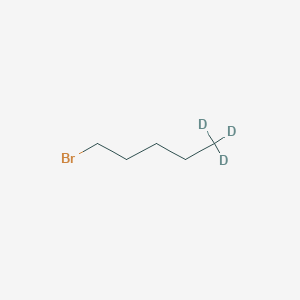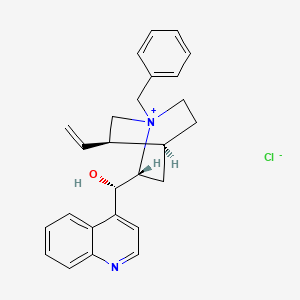
1-(5-溴-2-硝基苯基)乙酮
概述
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of microwave radiation in the presence of a catalyst to form complex structures , or the reaction with hydroxylamine hydrochloride to yield oxime derivatives . These methods suggest that the synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone could potentially be achieved through similar reactions, utilizing appropriate precursors and conditions tailored to the desired substitution pattern on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(5-Bromo-2-nitrophenyl)ethanone has been determined using techniques like X-ray diffraction . These studies reveal that the presence of substituents on the aromatic ring can influence the overall geometry and electronic distribution within the molecule. For instance, the planar structure of a newly formed pyrrole ring is observed in one of the related compounds .
Chemical Reactions Analysis
The chemical reactivity of bromo- and nitro-substituted compounds is often characterized by their ability to participate in further substitution reactions due to the presence of electron-withdrawing groups, which can activate the aromatic ring towards nucleophilic attack. The papers do not provide specific reactions for 1-(5-Bromo-2-nitrophenyl)ethanone, but they do discuss the synthesis of related compounds, which could involve electrophilic aromatic substitution or nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(5-Bromo-2-nitrophenyl)ethanone, such as solubility, can be influenced by the presence of substituents. For example, the solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to achieve separation from a byproduct, indicating that such properties are crucial for purification processes . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, are analyzed to understand the stability and reactivity of the molecules .
科学研究应用
合成Chalcone类似物
1-(5-溴-2-硝基苯基)乙酮已被用于合成α,β-不饱和酮,作为各种Chalcone类似物的前体。这种合成涉及电子转移链反应,展示了它在有机化学中用于创造多样分子结构的实用性(Curti, Gellis, & Vanelle, 2007)。
氢键配体的分析
对类似于1-(5-溴-2-硝基苯基)乙酮的化合物的研究,如1-(2-羟基-5-硝基苯基)乙酮,已经在理解氢键配体方面做出了重大贡献。对这些化合物的X射线和中子衍射数据分析揭示了有关其分子内和分子间键合特征的复杂细节(Hibbs, Overgaard, & Piltz, 2003)。
在有机合成中的应用
该化合物已被用于有机合成各种衍生物,如氨基苯并[b]噻吩,突显了其在创造复杂有机分子方面的多功能性(Androsov et al., 2010)。
相平衡研究
涉及类似化合物的相平衡和三元相图的研究,如1-(3-硝基苯基)乙酮和1-(4-硝基苯基)乙酮,有助于更深入地了解物理化学和材料科学(Li et al., 2019)。
新型抑制剂的合成
与1-(5-溴-2-硝基苯基)乙酮结构相关的化合物已被用于合成新型抑制剂,如IMPDH抑制剂。这展示了该化合物在制药研究和药物开发中的潜力(Zhao et al., 2007)。
安全和危害
属性
IUPAC Name |
1-(5-bromo-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAUYYWZNNSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481224 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-nitrophenyl)ethanone | |
CAS RN |
41877-24-1 | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


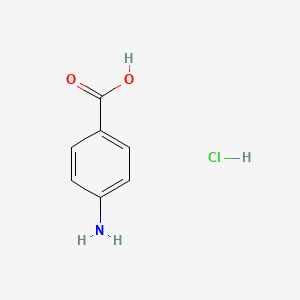
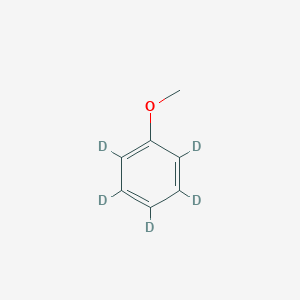
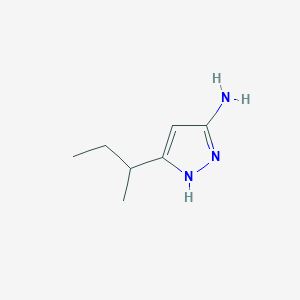
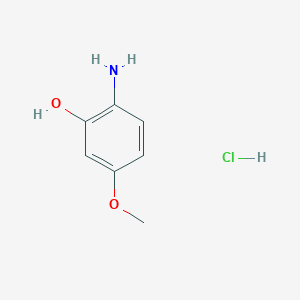
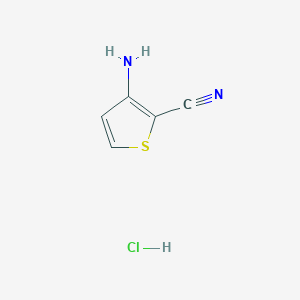
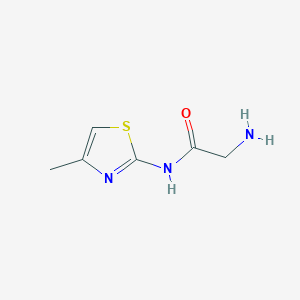
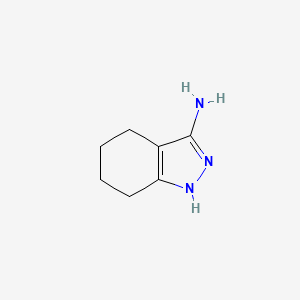
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
